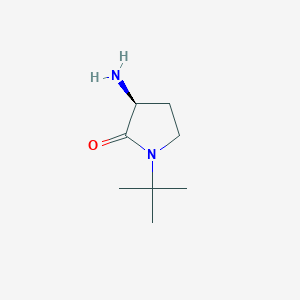
(S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidinones Pyrrolidinones are five-membered lactams that are widely recognized for their biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butylamine with a suitable keto acid or ester, followed by cyclization under acidic or basic conditions. The stereochemistry of the compound is controlled by using chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, hydroxyl derivatives, and various substituted pyrrolidinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A parent compound with a similar structure but lacking the amino and tert-butyl groups.
3-Aminopyrrolidin-2-one: Similar to (S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one but without the tert-butyl group.
1-(tert-Butyl)pyrrolidin-2-one: Similar to this compound but without the amino group.
Uniqueness
This compound is unique due to the presence of both the amino and tert-butyl groups, which confer distinct chemical reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral drug development.
Properties
CAS No. |
943894-82-4 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(3S)-3-amino-1-tert-butylpyrrolidin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-8(2,3)10-5-4-6(9)7(10)11/h6H,4-5,9H2,1-3H3/t6-/m0/s1 |
InChI Key |
FDAXMCBBSSNYSW-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)N1CC[C@@H](C1=O)N |
Canonical SMILES |
CC(C)(C)N1CCC(C1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


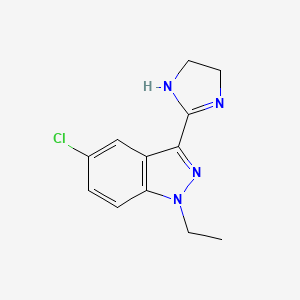
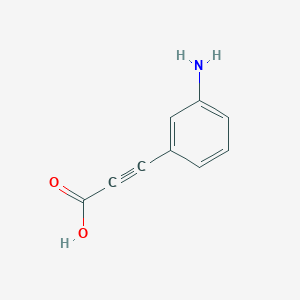
![(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B11764236.png)
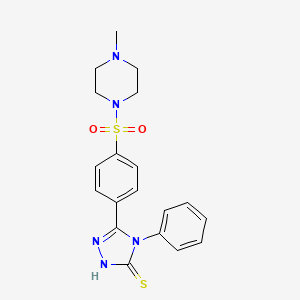

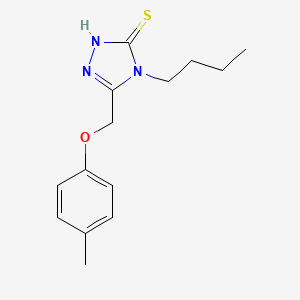
![(S)-5-bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B11764255.png)
![8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-7-thiol](/img/structure/B11764259.png)

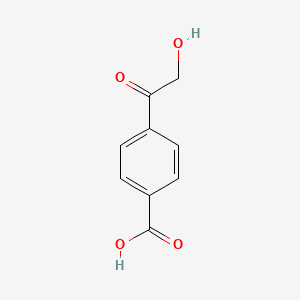
![7-Chloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11764287.png)
![(1S,7S)-1-methyl-7-(3-oxobutyl)-4-(propan-2-ylidene)bicyclo[4.1.0]heptan-3-one](/img/structure/B11764292.png)

![3,3-Dimethyl-1-oxaspiro[4.5]decan-8-one](/img/structure/B11764304.png)
